![molecular formula C14H11FN2O2S2 B2894983 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-63-6](/img/structure/B2894983.png)
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
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Overview
Description
“3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It has a molecular formula of C14H11FN2O2S2 and an average mass of 322.378 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is characterized by a benzothiazole ring system. This system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactivity of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is influenced by its benzothiazole ring system. The aromaticity of this system makes it relatively stable, although, as a heterocycle, it has reactive sites which allow for functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” are characterized by its molecular formula C14H11FN2O2S2 and an average mass of 322.378 Da .Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide have been extensively studied for their potential as enzyme inhibitors and anticancer agents. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, with significant implications for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, derivatives of benzenesulfonamide have shown potent cyclooxygenase-2 inhibiting properties, providing a foundation for the development of new anti-inflammatory agents (M. Pal et al., 2003).
Photodynamic Therapy and Fluorescence Sensing
The structural framework of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide lends itself to modifications that enhance its applicability in photodynamic therapy and as a fluorescence sensor. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and shown to possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020). Moreover, pyrazoline-based benzenesulfonamide compounds have been developed as selective fluorometric "turn-off" sensors for Hg2+, demonstrating the versatility of benzenesulfonamide derivatives in environmental monitoring and analytical chemistry (Ebru Bozkurt & H. Gul, 2018).
Molecular Imaging
The development of radioligands based on benzenesulfonamide derivatives for positron emission tomography (PET) imaging highlights the importance of these compounds in neurology and oncology. The synthesis of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates, involving compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, has facilitated molecular imaging of brain mGluR5 in living subjects, contributing to our understanding of neurological conditions (S. Telu et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the life cycle ofMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with essential biochemical processes within these bacteria .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may inhibit the growth of M. tuberculosis, potentially leading to the death of these bacteria.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of chemical compounds .
Future Directions
Benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, continue to attract interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on further exploring the biological activities of these compounds and developing novel and efficient metallo-drugs based on these compounds .
properties
IUPAC Name |
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQLFLLAWMTXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
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